Cas no 1017130-96-9 (1,3-bis(4-chlorophenyl)propan-2-amine)

1,3-Bis(4-chlorophenyl)propan-2-amine is a chlorinated aromatic amine compound characterized by its symmetrical structure featuring two 4-chlorophenyl groups attached to a central propan-2-amine backbone. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, or specialty materials. The presence of chlorine substituents enhances its reactivity in electrophilic aromatic substitution or coupling reactions, while the amine functionality allows for further derivatization. Its well-defined molecular structure ensures consistency in synthetic applications, making it a valuable building block for research and industrial processes requiring precise chemical modifications.
1,3-bis(4-chlorophenyl)propan-2-amine structure
1017130-96-9 structure
Product Name:1,3-bis(4-chlorophenyl)propan-2-amine
CAS No:1017130-96-9
MF:C15H15Cl2N
MW:280.192301988602
CID:5185588
PubChem ID:24257988
Update Time:2025-05-25

1,3-bis(4-chlorophenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, 4-chloro-α-[(4-chlorophenyl)methyl]-
    • 1,3-bis(4-chlorophenyl)propan-2-amine
    • Inchi: 1S/C15H15Cl2N/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2
    • InChI Key: NYEIPJXITMQMTK-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(Cl)=CC=1)C(N)CC1C=CC(Cl)=CC=1

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Additional information on 1,3-bis(4-chlorophenyl)propan-2-amine

1,3-Bis(4-Chlorophenyl)Propan-2-Amine: A Comprehensive Overview

1,3-Bis(4-chlorophenyl)propan-2-amine (CAS No. 1017130-96-9) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, also known as N,N'-bis(4-chlorophenyl)propanediamine, is a derivative of propanediamine with two chlorine-substituted phenyl groups attached to the central amine group. Its unique structure endows it with distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.

The synthesis of 1,3-bis(4-chlorophenyl)propan-2-amine involves a multi-step process that typically begins with the chlorination of aniline derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with its production. Researchers have explored the use of transition metal catalysts to facilitate the coupling reactions required for constructing the phenyl-propane backbone. These innovations have not only improved yield but also enhanced the purity of the final product, which is critical for its application in sensitive chemical reactions.

One of the most notable applications of 1,3-bis(4-chlorophenyl)propan-2-amine is in the field of polymer chemistry. It serves as a key monomer in the synthesis of polyamides and polyurethanes, materials that are widely used in textiles, automotive components, and electronic devices. The chlorine substituents on the phenyl rings enhance the thermal stability and mechanical strength of these polymers, making them suitable for high-performance applications. Recent studies have demonstrated that incorporating this compound into polymer formulations can significantly improve their resistance to UV degradation and oxidative stress.

In addition to its role in polymer synthesis, 1,3-bis(4-chlorophenyl)propan-2-amine has gained attention in drug discovery research. Its amine functionality makes it a potential candidate for forming peptide bonds or as a building block for bioactive molecules. Scientists have explored its use in creating small-molecule inhibitors for various enzymes implicated in diseases such as cancer and neurodegenerative disorders. The chlorine substituents provide additional sites for functionalization, enabling researchers to tailor the compound's pharmacokinetic properties.

The chemical properties of 1,3-bis(4-chlorophenyl)propan-2-amine are heavily influenced by its molecular structure. The presence of two electron-withdrawing chlorine atoms on the aromatic rings increases the electrophilic character of the molecule, making it more reactive towards nucleophilic attacks. This property is exploited in various organic transformations, such as nucleophilic aromatic substitution reactions. Recent computational studies have provided deeper insights into the reaction mechanisms involving this compound, enabling chemists to predict reaction outcomes more accurately and optimize reaction conditions.

From an environmental perspective, understanding the fate and transport of 1,3-bis(4-chlorophenyl)propan-2-amine in natural systems is crucial for assessing its potential impact on ecosystems. Research has shown that this compound exhibits moderate biodegradability under aerobic conditions but persists longer under anaerobic conditions. Efforts are underway to develop remediation strategies that can effectively remove this compound from contaminated sites without generating harmful byproducts.

In conclusion, 1,3-bis(4-chlorophenyl)propan-2-amine (CAS No. 1017130-96-9) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties and structural features make it an invaluable tool in both academic research and industrial processes. As advancements in synthetic methods and application development continue to unfold, this compound is poised to play an even more significant role in shaping future innovations in materials science and pharmacology.

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